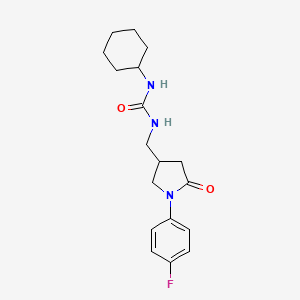![molecular formula C25H23N5O3S2 B3007631 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868377-84-8](/img/structure/B3007631.png)
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide involves the interaction of specific reagents to produce a variety of derivatives with potential biological activity. In the context of similar compounds, the synthesis of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide was achieved through a high-throughput screening (HTS) approach, which identified it as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5) . The synthesis process and structure-activity relationship (SAR) around this hit compound were explored, providing insights into the chemical modifications that can influence the potency and selectivity of the inhibitors .
Molecular Structure Analysis
The molecular structure of related compounds, such as the 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, has been analyzed using X-ray crystallography. The coordinates of the ligand bound to cdk5 revealed an unusual binding mode to the hinge region of the enzyme, mediated by a water molecule . This structural information is crucial for understanding how these compounds interact with their biological targets and can guide the design of more potent and selective inhibitors.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of bis-thiourea, benzothiazole, and other derivatives are based on the interaction of 1,4-phenylenediisothiocyanate with various amines and acids. For instance, the reaction with aromatic amines and o-phenylenediamine leads to the formation of novel bisthiourea derivatives . Similarly, the reaction with hydrazines or o-aminothiophenol produces bis-thiosemicarbazide or benzothiazole derivatives, respectively . These reactions highlight the versatility of 1,4-phenylenediisothiocyanate as a building block for synthesizing a wide range of heterocyclic compounds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide are not detailed in the provided papers, the properties of structurally related compounds can be inferred. Typically, the solubility, melting point, and stability of such compounds are influenced by their functional groups and molecular geometry. The presence of sulfonamide and benzothiazole groups suggests potential for interactions with biological molecules, which could affect their solubility and bioavailability . The synthesis methods described also imply that these compounds can be tailored to modify their physical and chemical properties for specific applications.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research shows that compounds containing benzothiazoles, similar to 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, exhibit significant anticancer activities. For instance, a study by Waghmare et al. (2013) demonstrated that derivatives of benzothiazoles showed remarkable activity against different human cancer cell lines. Additionally, Yılmaz et al. (2015) synthesized indapamide derivatives, which demonstrated significant proapoptotic activity on melanoma cell lines.
Antimicrobial Activity
Compounds with structures similar to the chemical have been noted for their antimicrobial properties. For example, P et al. (2021) reported that bis(azolyl)sulfonamidoacetamides, which share a resemblance in structure, showed notable antimicrobial activity against various bacterial strains.
Inhibition of Carbonic Anhydrases
Research by Ulus et al. (2016) on acridine-acetazolamide conjugates, which are structurally related, revealed their potential as inhibitors of carbonic anhydrases, important in various physiological processes.
Synthesis and Reactions
The synthesis and reactions of similar benzothiazole derivatives have been a focus of research. For instance, Pingle et al. (2006) explored the synthesis of 3-cyano-4-imino-2-methylthio-4H-pyrimido benzothiazoles, providing insights into potential synthetic pathways for related compounds.
Diverse Biological Potentials
The broad spectrum of biological activities exhibited by benzothiazole derivatives, such as anticancer, antimicrobial, and enzyme inhibition properties, underscores their potential in scientific research. Studies by Supuran et al. (2013) and Küçükbay et al. (1997) further reinforce the potential applications of such compounds in various fields of research.
Eigenschaften
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S2/c1-4-13-30-22-17-18(2)16-19(3)23(22)34-25(30)28-24(31)20-7-9-21(10-8-20)35(32,33)29(14-5-11-26)15-6-12-27/h1,7-10,16-17H,5-6,13-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSFILLBBUATGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)S2)CC#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

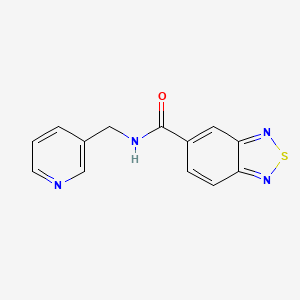
![1-[2-(2-Bromoethoxy)phenyl]ethan-1-one](/img/structure/B3007549.png)

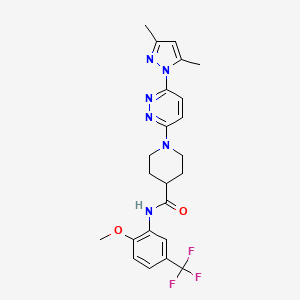
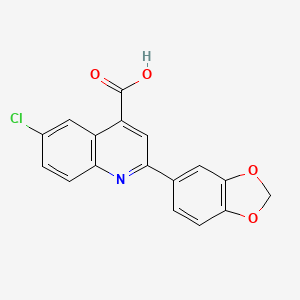
![N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide](/img/structure/B3007557.png)
![4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3007558.png)
![N-(3-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3007559.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007560.png)
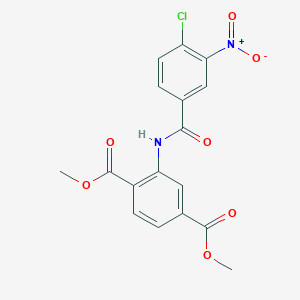
![N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007562.png)
![6-(Bromomethyl)-2,2-difluorospiro[2.5]octane](/img/structure/B3007563.png)

